![molecular formula C12H13N3O3 B11863874 2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)
2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid
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Overview
Description
2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple aromatic and non-aromatic rings, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-oxo-1,4,8-triazatricyclo[73003,7]dodeca-3(7),5,8-trien-4-yl)acetic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can substitute functional groups in the compound under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8-trien-4-yl)acetic acid: Similar structure but with different ring sizes and configurations.
2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness
The uniqueness of 2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid lies in its specific tricyclic structure and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties .
Biological Activity
2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid is a complex organic compound characterized by its unique tricyclic structure and the presence of a triazole ring. This compound has garnered interest due to its potential biological activities, particularly in pharmacology.
- Molecular Formula : C₁₂H₁₃N₃O₃
- Molecular Weight : 247.25 g/mol
- SMILES Notation : Cc3cc2nc1CCCn1c(=O)c2n3CC(O)=O
- InChI String : InChI=1S/C12H13N3O3/c1-7-5-8-11(15(7)6-10(16)17)12(18)14-4-2-3-9(14)13-8/h5H,2-4,6H2,1H3,(H,16,17)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, resulting in various biological effects.
Biological Activity Overview
Research into the biological activity of this compound suggests it may exhibit several pharmacological properties:
Anticancer Screening Results
Cell Line Type | Growth Inhibition (%) | Most Sensitive Cell Line(s) |
---|---|---|
Leukemia | 92.48 | RPMI-8226 |
CNS | 92.74 | SF-539 |
Average Growth | 104.68 | Various |
The results indicate that while some cell lines showed significant growth inhibition, others displayed resistance to the compound's effects .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Starting Materials : Precursors may include various triazole derivatives.
- Reactions : Common reactions may involve cyclization and functional group modifications to achieve the desired tricyclic structure.
Future Directions
Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound:
- Target Identification : Understanding which enzymes or receptors are affected can help clarify its pharmacological profile.
- In Vivo Studies : Animal studies are essential to evaluate the efficacy and safety of the compound in a biological system.
- Structure–Activity Relationship (SAR) : Investigating how structural modifications affect biological activity could lead to more potent derivatives.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid |
InChI |
InChI=1S/C12H13N3O3/c1-7-5-8-11(15(7)6-10(16)17)12(18)14-4-2-3-9(14)13-8/h5H,2-4,6H2,1H3,(H,16,17) |
InChI Key |
XHHJRSWDTUSGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CC(=O)O)C(=O)N3CCCC3=N2 |
Origin of Product |
United States |
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